molecular formula C5H14Cl2N2O B2756166 N-methoxy-N-methylazetidin-3-amine dihydrochloride CAS No. 2138195-24-9

N-methoxy-N-methylazetidin-3-amine dihydrochloride

Cat. No.: B2756166
CAS No.: 2138195-24-9
M. Wt: 189.08
InChI Key: RTKDKQJRHBQNLX-UHFFFAOYSA-N
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Description

N-methoxy-N-methylazetidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2O and a molecular weight of 189.08 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a methoxy group, and a methylamine group. It is commonly used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methylazetidin-3-amine dihydrochloride typically involves the reaction of N-methoxy-N-methylazetidine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methylazetidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, N-methoxy-N-methylazetidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It can be used to investigate the interactions between small molecules and biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of N-methoxy-N-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-N-methylazetidin-3-amine dihydrochloride
  • N-methoxy-N-methylazetidine
  • N-methylazetidin-3-amine dihydrochloride

Comparison: N-methoxy-N-methylazetidin-3-amine dihydrochloride is unique due to the presence of both methoxy and methylamine groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

N-methoxy-N-methylazetidin-3-amine dihydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of both methoxy and methylamine groups, which confer distinct chemical properties. These groups allow the compound to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for synthesizing more complex molecules .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways involved depend on the specific application and target, but the compound's ability to influence enzyme activity suggests potential roles in metabolic processes and signaling pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of azetidine compounds can inhibit cell growth in various cancer cell lines. For instance, related compounds have shown significant antiproliferative activity against breast cancer cells (IC50 values in the nanomolar range) .
  • Potential Therapeutic Applications : The compound is being explored for its potential therapeutic properties in drug development. Its unique structure may lead to the discovery of new pharmacological agents targeting specific diseases .

Case Studies

Several studies have investigated the biological effects of azetidine derivatives, including this compound:

  • Cancer Research : A study on azetidine derivatives highlighted their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. This suggests that this compound may also possess similar anticancer properties .
  • Enzyme Interaction Studies : Research has shown that compounds with azetidine structures can act as ligands for specific enzymes, potentially modulating their function and influencing metabolic pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-methoxyethyl)-N-methylazetidin-3-amineEthyl substitution on nitrogenModerate antiproliferative effects
N-methoxy-N-methylazetidineLacks dihydrochloride salt formLimited studies on biological activity
N-methylazetidin-3-amineBasic azetidine structureEstablished as a building block in research

Properties

IUPAC Name

N-methoxy-N-methylazetidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c1-7(8-2)5-3-6-4-5;;/h5-6H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKDKQJRHBQNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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